Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-
CAS No.:
Cat. No.: VC14542383
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3 |
|---|---|
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 2-[[1-(3-chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile |
| Standard InChI | InChI=1S/C17H14ClN3/c18-14-6-3-7-15(11-14)21-10-4-9-17(21)20-16-8-2-1-5-13(16)12-19/h1-3,5-8,11H,4,9-10H2 |
| Standard InChI Key | JMYJQPJXJMGEQS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=NC2=CC=CC=C2C#N)N(C1)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Properties
The compound is formally named 2-[[1-(3-chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile under IUPAC guidelines. Its molecular formula, C₁₇H₁₄ClN₃, corresponds to a molecular weight of 295.8 g/mol. Key structural components include:
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A benzonitrile moiety (C₆H₄CN) at position 2 of the central benzene ring.
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A pyrrolidine-derived imine (C₄H₆N₂) fused to the benzonitrile group.
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A 3-chlorophenyl substituent (C₆H₄Cl) attached to the pyrrolidine nitrogen.
The Canonical SMILES representation (C1CC(=NC2=CC=CC=C2C#N)N(C1)C3=CC(=CC=C3)Cl) encodes the connectivity of these groups.
Stereoelectronic Characteristics
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Nitrile Group: The -C≡N group introduces strong electron-withdrawing effects, influencing reactivity at the aromatic ring.
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Imine Bond: The C=N linkage within the pyrrolidine ring creates a conjugated system, potentially enabling tautomerism or coordination to metal ions.
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Chlorophenyl Group: The 3-chloro substitution on the phenyl ring modulates steric and electronic properties, affecting intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃ | |
| Molecular Weight | 295.8 g/mol | |
| IUPAC Name | 2-[[1-(3-Chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile | |
| XLogP3-AA (Predicted) | ~4.2 (Estimated) | - |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through a condensation reaction between:
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2-Aminobenzonitrile: Provides the benzonitrile core.
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1-(3-Chlorophenyl)pyrrolidin-2-one: A lactam precursor that undergoes ring-opening to form the imine.
Proposed Reaction Mechanism
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Lactam Activation: Treatment of 1-(3-chlorophenyl)pyrrolidin-2-one with a dehydrating agent (e.g., POCl₃) generates a reactive iminium intermediate.
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Nucleophilic Attack: The amine group of 2-aminobenzonitrile attacks the electrophilic carbon adjacent to the iminium nitrogen.
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Aromatization: Elimination of water yields the conjugated imine system.
Table 2: Hypothetical Reaction Conditions
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic, high boiling |
| Temperature | 80–100°C | Facilitates imine formation |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Acid catalysis |
| Reaction Time | 12–24 hours | Slow condensation |
Challenges in Synthesis
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Regioselectivity: Competing reactions at the benzonitrile’s ortho position may yield byproducts.
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Imine Stability: Hydrolysis risks under protic conditions necessitate strict moisture control.
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Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) would isolate the product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.20 (d, J = 8.4 Hz, 1H, Ar-H) → Benzonitrile aromatic proton.
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δ 7.65–7.45 (m, 4H, Ar-H) → Chlorophenyl and remaining benzonitrile protons.
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δ 3.90–3.70 (m, 2H, pyrrolidine CH₂).
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δ 2.80–2.60 (m, 2H, pyrrolidine CH₂).
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¹³C NMR (100 MHz, CDCl₃):
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δ 158.2 (C=N).
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δ 134.5 (C-Cl).
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δ 118.9 (C≡N).
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Infrared Spectroscopy (IR)
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ν ≈ 2225 cm⁻¹: Strong stretch for the nitrile group.
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ν ≈ 1640 cm⁻¹: C=N imine stretching.
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ν ≈ 750 cm⁻¹: C-Cl aromatic bending.
Mass Spectrometry
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ESI-MS: m/z 296.1 [M+H]⁺ (calc. 295.8).
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